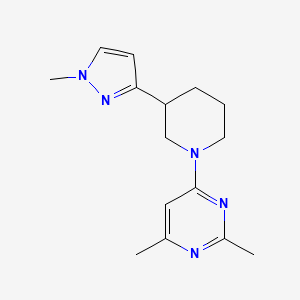

2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with dimethyl groups and a piperidine ring linked to a pyrazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine typically involves multi-step organic synthesis. One common approach includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

Substitution with Dimethyl Groups:

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized separately through cyclization reactions involving hydrazine and a 1,3-diketone, followed by methylation at the nitrogen atom.

Final Coupling: The final step involves coupling the pyrazole-substituted piperidine with the dimethyl-substituted pyrimidine under conditions that promote nucleophilic substitution or condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms in the pyrazole and piperidine rings.

Reduction: Reduction reactions can target the pyrimidine ring or the pyrazole moiety, potentially leading to hydrogenation of double bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrazole rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction Products: Reduced forms with saturated rings or hydrogenated double bonds.

Substitution Products: Functionalized derivatives with various substituents like halogens, alkyl, or aryl groups.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer activities. Specifically, compounds similar to 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines as selective inhibitors of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell survival and growth. Compounds with similar structures demonstrated IC50 values ranging from 0.018 μM to 18 nM against PI3K isoforms, suggesting a potent anticancer mechanism .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines have shown promise in treating inflammatory diseases by modulating pathways involved in inflammation. Inhibition of specific kinases related to inflammatory responses has been documented, which could lead to the development of new anti-inflammatory drugs based on this compound .

Enzyme Inhibition Studies

The unique structure of this compound allows it to interact with various biological targets. It has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, the compound may inhibit enzymes involved in metabolic pathways, providing insights into drug design for metabolic disorders .

Receptor Binding Studies

Compounds with similar structural motifs have been employed in receptor binding studies to explore their potential as pharmacological agents. The interaction of these compounds with specific receptors can elucidate their therapeutic potential and guide further modifications for enhanced efficacy .

Development of Novel Materials

The properties of this compound extend beyond biological applications into materials science. Its unique electronic and optical properties make it a candidate for developing novel materials with specific functionalities. Research into the synthesis of polymeric materials incorporating this compound could lead to advancements in electronics and photonics .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a recent study on pyrazolo[1,5-a]pyrimidine derivatives, one compound exhibited an IC50 value of 18 nM against PI3Kδ, showcasing its potential as a targeted cancer therapy agent. This highlights the significance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

A series of compounds derived from the pyrazolo framework were tested for their anti-inflammatory effects on cellular models of inflammation, demonstrating significant reductions in pro-inflammatory cytokines through enzyme inhibition pathways .

Mecanismo De Acción

The mechanism of action of 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine would depend on its specific biological target. Generally, it may interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dimethylpyrimidine: Lacks the piperidine and pyrazole moieties, making it less complex and potentially less bioactive.

6-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine: Similar structure but without the dimethyl substitutions, which may affect its reactivity and biological activity.

2,4-Dimethyl-6-(piperidin-1-yl)pyrimidine: Lacks the pyrazole ring, which could significantly alter its chemical and biological properties.

Uniqueness

The uniqueness of 2,4-dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine lies in its combination of a pyrimidine core with both piperidine and pyrazole rings, along with dimethyl substitutions. This structural complexity may confer unique reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Actividad Biológica

2,4-Dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo-pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4, with a molecular weight of 274.37 g/mol. The compound features a pyrimidine core substituted with a dimethyl group and a piperidine ring attached to a pyrazole moiety, which contributes to its biological activity.

Research indicates that compounds containing pyrazolo-pyrimidine scaffolds can exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : Pyrazolo-pyrimidines are known to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, they have shown potential as inhibitors of Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells .

- Anticancer Activity : Studies have demonstrated that related pyrazolo-pyrimidine derivatives possess significant anticancer properties by inducing apoptosis in tumor cells and inhibiting tumor growth in vivo .

- Neuropharmacological Effects : The piperidine component may contribute to neuroactive properties, potentially affecting neurotransmitter systems and offering therapeutic avenues for neurological disorders .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MV4-11 (AML) | 0.299 | Aurora kinase inhibition |

| L1210 (Leukemia) | 0.162 | Induction of apoptosis |

| P388 (Leukemia) | 0.250 | Cell cycle arrest |

These findings indicate that the compound exhibits potent cytotoxic effects against leukemia cell lines, highlighting its potential as an anticancer agent.

Case Studies

Several studies have explored the efficacy of pyrazolo-pyrimidines in clinical settings:

- Aurora Kinase Inhibition : A study published in Molecular Cancer Therapeutics reported that pyrazolo-pyrimidine derivatives significantly inhibited Aurora-A and Aurora-B kinases, leading to reduced proliferation of cancer cells .

- Neuropharmacological Applications : Another investigation into the neuroactive properties of similar compounds suggested potential benefits in treating anxiety and depression by modulating serotonin pathways .

Propiedades

IUPAC Name |

2,4-dimethyl-6-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5/c1-11-9-15(17-12(2)16-11)20-7-4-5-13(10-20)14-6-8-19(3)18-14/h6,8-9,13H,4-5,7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCYMUVYBAISAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCCC(C2)C3=NN(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.